

# comparative effectiveness of budesonide in pediatric vs adult asthma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Buy-ado  |           |
| Cat. No.:            | B1207579 | Get Quote |

An Objective Comparison of Budesonide's Effectiveness in Pediatric and Adult Asthma for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the clinical effectiveness, safety, and pharmacokinetic profiles of the inhaled corticosteroid (ICS) budesonide in the treatment of persistent asthma in pediatric and adult populations. The information is compiled from meta-analyses, randomized controlled trials, and pharmacokinetic studies to support research and drug development efforts.

### **Comparative Efficacy**

Budesonide is a cornerstone in asthma management for both children and adults, demonstrating significant efficacy in improving lung function and reducing exacerbations.[1][2] However, the dose-response relationship and therapeutic outcomes exhibit notable differences between the two populations.

In adults with mild to moderate asthma, a significant portion of the therapeutic benefit is achieved at a daily dose of approximately 400  $\mu g$ , with a maximum effect observed at around 1,000  $\mu g$ .[3][4][5] For children, even low doses of 100  $\mu g$  per day can markedly improve symptoms and peak expiratory flow (PEF) rates.[6] However, higher doses are often required to achieve better lung function and protection against exercise-induced asthma.[6] In mild to moderate disease, doses of 200-1600  $\mu$  g/day show no clinically significant differences in FEV1 or symptom improvement, but higher doses (800-1600  $\mu$  g/day ) are more effective at reducing exacerbations in patients with moderate to severe asthma.[7]





Table 1: Quantitative Efficacy Comparison of Inhaled

Budesonide

| Efficacy Parameter       | Pediatric Population                                                                                                      | Adult & Adolescent Population                                                                                                      |
|--------------------------|---------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Dose for Symptom Control | Low doses (e.g., 100 $\mu$ g/day ) show marked improvement in symptoms and PEF.[6]                                        | Most therapeutic benefit is achieved at ~400 μ g/day for mild to moderate asthma.[4][5]                                            |
| Dose for Max Effect      | Dose-response for lung function (FEV1) and exercise protection seen up to 400 μ g/day .[6]                                | Maximum effect is achieved at approximately 1,000 μ g/day .                                                                        |
| FEV1 Improvement         | In mild asthma, changes in baseline FEV1 can be less pronounced than changes in bronchial responsiveness.[9]              | A dose of 800 μ g/day (400 μg twice daily) led to a significant FEV1 improvement (mean difference from placebo: 0.60 L).[10][11]   |
| Exacerbation Reduction   | Long-term use (400 $\mu$ g/day ) reduces hospitalizations (2.5 vs. 4.4 per 100 person-years compared to placebo).[12][13] | Higher doses (800 μ g/day vs 200 μ g/day ) significantly reduce the risk of withdrawal due to exacerbations in moderate asthma.[7] |

### **Signaling Pathway and Mechanism of Action**

Budesonide, like other corticosteroids, exerts its anti-inflammatory effects by modulating gene expression. It binds to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus. In the nucleus, the GR complex upregulates the transcription of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes, thereby reducing airway inflammation, hyperresponsiveness, and mucus production.

Caption: Budesonide binds the GR, translocates to the nucleus, and alters gene expression.

### **Comparative Safety and Tolerability**



Budesonide is generally well-tolerated in both populations.[2] The primary safety concern that differentiates pediatric from adult use is the potential for systemic effects on growth with long-term administration.

Pediatric Safety: The most notable systemic concern is a potential reduction in growth velocity. Meta-analyses show that long-term ICS use (>12 months) can be associated with a mean reduction in growth velocity of approximately -0.48 cm/year and a potential reduction in final adult height of about 1.2 cm.[14][15] This effect is most pronounced in the first year of treatment.[12] However, studies also suggest that children treated with ICS are likely to reach a normal adult height.[16] At recommended doses for mild to moderate asthma, budesonide does not appear to have a clinically significant impact on hypothalamic-pituitary-adrenal (HPA) axis function or bone mineral density.[2][17]

Adult Safety: In adults, systemic side effects are less of a concern at standard therapeutic doses. Local side effects such as oropharyngeal soreness, hoarseness, and oral candidiasis can occur, though their incidence is not always significantly different from placebo.[1][18]

### **Table 2: Comparative Safety Profiles**



| Adverse Event Profile    | Pediatric Population                                                                                                                                                        | Adult & Adolescent<br>Population                                                                                                                    |
|--------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| Systemic Effects         | Primary concern is a small, dose-dependent reduction in growth velocity with long-term use (~-0.48 cm/year).[14] Minimal effect on HPA axis function at standard doses.[17] | Low risk of systemic effects at standard doses. Dosedependent suppression of cortisol can be measured but is of unclear clinical significance.  [7] |
| Local Effects            | Similar to adults; includes risk of oral candidiasis and dysphonia. Rinsing the mouth after inhalation is recommended.                                                      | Oropharyngeal soreness/hoarseness and oral candidiasis are possible but risk is not significantly different from placebo in some studies. [18]      |
| Bone Mineral Density     | No significant long-term effects<br>reported at doses required for<br>mild-to-moderate asthma.[2]<br>[19]                                                                   | Not a significant concern with inhaled therapy at standard doses.                                                                                   |
| Commonly Reported Events | Respiratory infection,<br>pharyngitis, rhinitis (similar<br>incidence to placebo).[20]                                                                                      | Generally well-tolerated.[11]                                                                                                                       |

### Pharmacokinetic and Pharmacodynamic Differences

The handling of budesonide by the body differs significantly between children and adults, which may influence dosing strategies. Children exhibit faster clearance and a shorter half-life of the drug.

### **Table 3: Key Pharmacokinetic Parameter Comparison**



| Parameter                         | Pediatric Population                                                           | Adult Population                                                          |
|-----------------------------------|--------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Plasma Clearance                  | Higher when calculated per kg<br>body weight (~50% higher than<br>adults).[21] | Lower relative to body weight compared to children.[21]                   |
| Elimination Half-life             | Shorter, approximately 1.5 hours.[21]                                          | Longer, approximately 2.3 - 3 hours.[22][23]                              |
| Systemic Availability (Nebulized) | ~6% of the nominal dose in children aged 3-6 years.[24] [25]                   | Approximately double that of young children using the same nebulizer.[25] |
| Volume of Distribution            | ~3 L/kg in children aged 3-6 years.[24]                                        | Data not directly comparable due to reporting differences.                |

These pharmacokinetic differences, particularly the higher clearance in children, are considered advantageous in reducing the potential for systemic side effects.[21]

### **Experimental Protocols**

Methodologies for clinical trials assessing budesonide efficacy are standardized but tailored to the specific population. Below are representative protocols.

# Protocol 1: Pediatric Efficacy and Safety Study (Based on the Childhood Asthma Management Program - CAMP)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial conducted over 4 to 6 years.[12][13]
- Patient Population: 1,041 children aged 5 to 12 years with mild-to-moderate persistent asthma.[12][13]
- Intervention: Random assignment to receive 200 µg of budesonide, 8 mg of nedocromil, or a placebo, administered twice daily. All participants used albuterol as needed for symptom relief.[12][13]



- Primary Outcome Measure: The change in pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1), expressed as a percentage of the predicted value.[12]
- Secondary Outcome Measures: Airway responsiveness to methacholine, rates of hospitalization and urgent care visits, symptom scores, albuterol use, and growth (height).
   [12][13]

## Protocol 2: Adult Efficacy and Safety Study (Representative Protocol)

- Study Design: A multicenter, randomized, parallel-group, double-blind, placebo-controlled clinical trial over 8-12 weeks.[10][11]
- Patient Population: Adult patients (e.g., aged 15 to 78 years) with mild-to-moderate asthma not adequately controlled by bronchodilators alone.[10][11]
- Intervention: Comparison of budesonide 400 μg administered twice daily via a dry-powder inhaler versus a matching placebo.[10][11]
- Primary Outcome Measures: Change from baseline in morning Peak Expiratory Flow (PEF)
   and pre-dose FEV1 over the treatment period.[10][11]
- Secondary Outcome Measures: Diurnal and nocturnal asthma symptom scores, use of rescue medication (e.g., short-acting beta-agonists), and assessment of adverse events.[10]
   [11]





Click to download full resolution via product page

Caption: Workflow of a randomized controlled trial for an inhaled corticosteroid (ICS).

### Conclusion

Budesonide is an effective anti-inflammatory therapy for persistent asthma across all age groups.[2] For drug development professionals and researchers, key takeaways include the different dose-response curves, with adults requiring higher doses for maximum benefit and children showing significant symptomatic improvement at lower doses. The primary



differentiating safety factor is the potential for a small, non-progressive impact on growth in children, which must be weighed against the substantial benefits of asthma control. Furthermore, the notable pharmacokinetic differences—namely higher clearance and shorter half-life in children—underscore the need for age-specific dose-finding and safety studies. These distinctions are critical for optimizing trial design, dose selection, and risk-benefit assessments for future respiratory therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Budesonide for chronic asthma in children and adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of budesonide in adults and children with mild-to-moderate persistent asthma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response relationship of inhaled budesonide in adult asthma: a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Budesonide treatment of moderate and severe asthma in children: a dose-response study
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Budesonide at different doses for chronic asthma PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical efficacy of low-dose inhaled budesonide once or twice daily in children with mild asthma not previously treated with steroids PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Inhaled budesonide for adults with mild-to-moderate asthma: a randomized placebocontrolled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term effects of budesonide or nedocromil in children with asthma PubMed [pubmed.ncbi.nlm.nih.gov]

### Validation & Comparative





- 13. researchgate.net [researchgate.net]
- 14. Impact of Inhaled Corticosteroids on Growth in Children with Asthma: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 15. thorax.bmj.com [thorax.bmj.com]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Budesonide: safety and efficacy aspects of its long-term use in children PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Budesonide versus placebo for chronic asthma in children and adults PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effects of long term use of inhaled corticosteroids on linear growth, adrenal function and bone mineral density in children | Allergologia et Immunopathologia [elsevier.es]
- 20. Safety and tolerability of inhaled budesonide in children in the Steroid Treatment As Regular Therapy in early asthma (START) trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of budesonide in children with asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
- 23. researchgate.net [researchgate.net]
- 24. Pharmacodynamics and pharmacokinetics of budesonide: a new nebulized corticosteroid
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Systemic availability and pharmacokinetics of nebulised budesonide in preschool children - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative effectiveness of budesonide in pediatric vs adult asthma]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1207579#comparative-effectiveness-of-budesonide-in-pediatric-vs-adult-asthma]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com